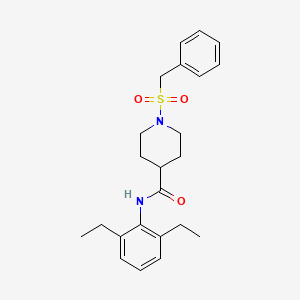![molecular formula C28H32N4O2 B11334708 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11334708.png)
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a benzylpiperidine moiety and a dimethoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dimethoxyphenylhydrazine and 3,5-dimethyl-2,4-pentanedione under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core reacts with 4-benzylpiperidine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the nitrogen-containing heterocycle, potentially leading to hydrogenated derivatives.
Substitution: The benzylpiperidine and dimethoxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is investigated for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act on central nervous system receptors, making it a candidate for neurological research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.
作用机制
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. For example, the benzylpiperidine moiety might interact with neurotransmitter receptors, while the pyrazolo[1,5-a]pyrimidine core could engage in hydrogen bonding or hydrophobic interactions with proteins.
相似化合物的比较
Similar Compounds
7-(4-Benzylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine: Similar but without the 3,5-dimethyl substitution, potentially altering its chemical properties.
Uniqueness
The presence of both the benzylpiperidine and dimethoxyphenyl groups, along with the 3,5-dimethyl substitutions, makes 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine unique. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
属性
分子式 |
C28H32N4O2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
7-(4-benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32N4O2/c1-19-16-26(31-14-12-22(13-15-31)17-21-8-6-5-7-9-21)32-28(29-19)20(2)27(30-32)23-10-11-24(33-3)25(18-23)34-4/h5-11,16,18,22H,12-15,17H2,1-4H3 |
InChI 键 |
OJIGIDDCZZYYHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B11334636.png)
![1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11334642.png)

![3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11334653.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11334664.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11334671.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11334672.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11334674.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B11334675.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11334677.png)
![N-[3-(acetylamino)phenyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334680.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11334694.png)
![1-({1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11334699.png)
